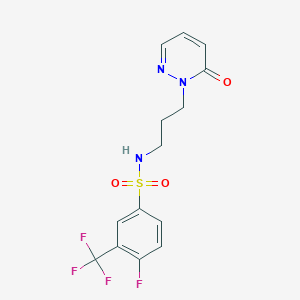

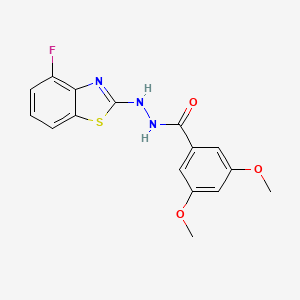

(4-Methylphenyl)phenylmethyl 4-nitrobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemical Reactivity and Mechanism Studies

- The impact of the o-methyl group on the rate and mechanism of chemical reactions involving substituted phenyl methylbenzoates has been a subject of study. These reactions, particularly aminolysis processes, are influenced by the presence of substituents like the o-methyl group. Such studies provide insights into the electronic effects of substituents on reaction mechanisms and rates, offering valuable information for synthetic chemistry applications (Um et al., 2005).

Bioactivity and Enzymatic Studies

- The enzymatic hydrolysis of nitrophenyl benzoates by human milk lipase has been investigated, shedding light on the substrate specificity and the hydrophobic nature of the enzyme's acyl binding site. This research contributes to our understanding of enzyme-substrate interactions and the role of hydrophobicity in enzyme activity, which is crucial for designing enzyme inhibitors or modulators (Cj & Wallace, 1985).

Material Science and Sensor Development

- The development of nickel(II) selective potentiometric sensors based on specific ligands incorporated into poly(vinyl chloride) matrices highlights the potential of (4-Methylphenyl)phenylmethyl 4-nitrobenzoate derivatives in creating sensitive and selective sensors for metal ions. Such sensors have applications in environmental monitoring and industrial process control (Gupta et al., 2000).

Photophysical and Electrochemical Studies

- Investigations into the luminescence sensitization of Europium and Terbium ions by thiophenyl-derivatized nitrobenzoato ligands offer insights into the design of luminescent materials with potential applications in lighting, displays, and bioimaging. The efficiency of these materials in transferring energy to lanthanide ions and emitting light is crucial for developing new luminescent probes and materials (Viswanathan & Bettencourt-Dias, 2006).

Electrocatalysis and Bioelectrochemistry

- The electrocatalytic determination of NADH using electrodes modified with nitroaromatic compounds demonstrates the application of (4-Methylphenyl)phenylmethyl 4-nitrobenzoate derivatives in bioelectrochemistry. This research is pivotal for developing biosensors and bioelectronic devices that can efficiently detect and measure biologically relevant molecules (Contreras et al., 2020).

Propriétés

IUPAC Name |

[(4-methylphenyl)-phenylmethyl] 4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO4/c1-15-7-9-17(10-8-15)20(16-5-3-2-4-6-16)26-21(23)18-11-13-19(14-12-18)22(24)25/h2-14,20H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNFXDUHITWHAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methylphenyl)phenylmethyl 4-nitrobenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,7-Dimethyl-1-aza-spiro[3.5]nonan-2-one](/img/structure/B2974739.png)

![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one;hydrochloride](/img/structure/B2974744.png)

![N-(3,5-dichlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2974750.png)

![4-Cyano-5-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid](/img/structure/B2974754.png)

![(1R,5R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2974758.png)